Deoxydihydroartemisinin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxydihydroartemisinin Acetate is a derivative of dihydroartemisinin, which itself is a semi-synthetic derivative of artemisinin Artemisinin is a compound derived from the sweet wormwood plant, Artemisia annua, and has been widely recognized for its potent antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxydihydroartemisinin Acetate typically involves the reduction of artemisinin to dihydroartemisinin, followed by acetylation. The reduction is often carried out using sodium borohydride in methanol or ethanol . The acetylation step involves reacting dihydroartemisinin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Deoxydihydroartemisinin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Scientific Research Applications
Deoxydihydroartemisinin Acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other artemisinin derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: this compound is investigated for its antimalarial properties and potential use in treating other parasitic infections.
Mechanism of Action
The mechanism of action of Deoxydihydroartemisinin Acetate involves the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress, damaging biological macromolecules within the target cells. In the case of malaria parasites, this leads to the disruption of mitochondrial function and membrane integrity, ultimately causing cell death . The compound also modulates immune responses, enhancing the body’s ability to fight infections .
Comparison with Similar Compounds
Dihydroartemisinin: The parent compound, known for its potent antimalarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin, used in combination therapies for malaria.
Artesunate: A water-soluble derivative, often used in severe malaria cases.
Artenimol: Another derivative with similar pharmacological properties.
Uniqueness: Deoxydihydroartemisinin Acetate stands out due to its unique acetylated structure, which may confer different pharmacokinetic properties and enhance its stability compared to other derivatives. This structural modification can also influence its biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
90935-12-9 |
---|---|
Molecular Formula |
C₁₇H₂₆O₅ |
Molecular Weight |
310.39 |
Synonyms |
[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.